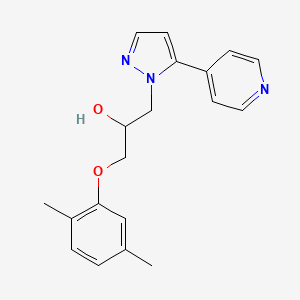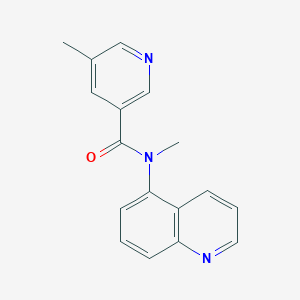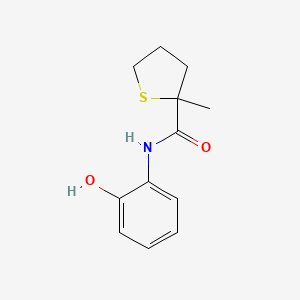
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide, also known as HET0016, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of 20-HETE synthesis, a molecule that is involved in the regulation of blood pressure and inflammation. In
Mecanismo De Acción
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide works by selectively inhibiting the synthesis of 20-HETE, a molecule that is involved in the regulation of blood pressure and inflammation. By inhibiting the synthesis of 20-HETE, N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide reduces inflammation and lowers blood pressure.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and inhibit the growth of cancer cells. N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in lab experiments is its selectivity. N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide selectively inhibits the synthesis of 20-HETE, which allows researchers to investigate the specific role of 20-HETE in various physiological processes. However, one limitation of using N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in lab experiments is its potential toxicity. N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has been found to be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide. One area of interest is the potential use of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in the treatment of cancer. Further studies are needed to investigate the mechanism of action of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in cancer cells and to determine its potential efficacy as a cancer treatment. Another area of interest is the use of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in the treatment of oxidative stress-related diseases. Further studies are needed to investigate the antioxidant properties of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide and to determine its potential efficacy in the treatment of these diseases.
Conclusion:
In conclusion, N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory properties, lower blood pressure, and inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has the potential to be a valuable tool in the investigation of various physiological processes and in the development of new treatments for a range of diseases.
Métodos De Síntesis
The synthesis of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide involves the reaction of 2-methylthiolane-2-carboxylic acid with 2-hydroxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce blood pressure in animal models. N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(7-4-8-16-12)11(15)13-9-5-2-3-6-10(9)14/h2-3,5-6,14H,4,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXRRRDOHEJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

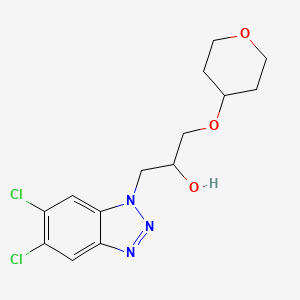
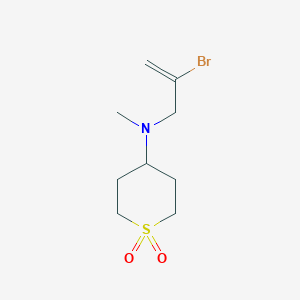
![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
